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Compound of Interest

Compound Name: 2-Hydroxy-3-methoxybenzoic acid

Cat. No.: B043213

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the single-crystal X-ray diffraction studies
of 2-Hydroxy-3-methoxybenzoic acid (also known as o-vanillic acid). The ability of this
molecule to act as both a hydrogen-bond donor and acceptor makes it a subject of significant
interest in supramolecular chemistry and materials science. The crystallization solvent plays a
crucial role in determining the final solid-state structure, leading to the formation of distinct
anhydrous and monohydrated crystalline forms, each with unique supramolecular assemblies.

Part 1: Anhydrous Crystal Structure

The anhydrous form of 2-Hydroxy-3-methoxybenzoic acid is obtained from a methanol
solution. Its structure is characterized by a robust hydrogen-bonding motif that forms
centrosymmetric dimers, which are further organized by mt—t stacking interactions.

Experimental Protocol: Anhydrous Form

Synthesis and Crystallization: 2-Hydroxy-3-methoxybenzoic acid was dissolved in hot
methanol with stirring. The resulting solution was allowed to undergo slow evaporation at room
temperature over several days, which yielded yellow, single crystals suitable for X-ray
diffraction analysis.[1]

X-ray Data Collection and Refinement: A single crystal of approximate dimensions 0.20 x 0.18
x 0.15 mm was selected for analysis.[1] Data were collected at 293(2) K using a Bruker APEXII

© 2025 BenchChem. All rights reserved. 1/8 Tech Support


https://www.benchchem.com/product/b043213?utm_src=pdf-interest
https://www.benchchem.com/product/b043213?utm_src=pdf-body
https://www.benchchem.com/product/b043213?utm_src=pdf-body
https://www.benchchem.com/product/b043213?utm_src=pdf-body
https://www.researchgate.net/publication/264263471_2-Hydr-oxy-3-methoxy-benzoic_acid
https://www.researchgate.net/publication/264263471_2-Hydr-oxy-3-methoxy-benzoic_acid
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b043213?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

area-detector diffractometer with Mo Ka radiation (A = 0.71073 A).[1] A total of 4322 reflections
were measured, yielding 1346 independent reflections.[1] The crystal structure was solved and
refined using established crystallographic software packages. Hydrogen atoms were placed in
calculated positions and treated with a riding model during refinement.[1]

Crystallographic Data and Supramolecular Interactions

The key crystallographic parameters and intermolecular interaction geometries for the
anhydrous form are summarized in the tables below.

Table 1: Crystal Data and Structure Refinement for Anhydrous 2-Hydroxy-3-methoxybenzoic

Acid[1]

Parameter Value
Chemical Formula CsHsOa4
Formula Weight 168.14 g/mol
Crystal System Monoclinic
Space Group P21/n

a (A) 3.8668 (2)

b (A) 27.9090 (11)
c (R) 7.0885 (3)

B () 94.319 (2)
Volume (A3) 762.81 (6)

Z (molecules/unit cell) 4
Temperature (K) 293 (2)
R-factor [F2 > 20(F?)] 0.038
wR(F?) (all data) 0.116

Table 2: Key Supramolecular Interactions in the Anhydrous Crystal[1]
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Interaction Type Description Distance (A)

Intramolecular H-Bond Phenolic O-H::-O (carbonyl)

Carboxylic acid O-H---O

(carbonyl) forming dimers

Intermolecular H-Bond

] Centroid-to-centroid distance
Ti—Tt Stacking ] 3.867 (4)
between dimers

) Interplanar distance between
11—Tt Stacking o 3.528 (3)
aromatic rings

In the solid state, the molecule features a strong intramolecular hydrogen bond between the
phenolic hydroxyl group and the carbonyl oxygen of the carboxylic acid.[1] Furthermore,
molecules form centrosymmetric dimers through intermolecular hydrogen bonds between their
carboxylic acid groups. These dimeric units are then organized into infinite stacks along the
crystallographic a-axis, stabilized by -1t interactions between the aromatic rings of adjacent
dimers.[1]

Part 2: Monohydrate Crystal Structure

When crystallized from an aqueous solution, 2-Hydroxy-3-methoxybenzoic acid incorporates
water molecules into its crystal lattice, forming a monohydrate. This inclusion fundamentally
alters the supramolecular assembly, preventing the formation of the classic carboxylic acid
dimer and creating a more complex, three-dimensional hydrogen-bonded network.

Experimental Protocol: Monohydrate Form

Crystallization: Colorless single crystals of the monohydrate form were obtained by dissolving
2-Hydroxy-3-methoxybenzoic acid in hot water. The solution was then allowed to cool and
evaporate slowly at room temperature over several days.[2]

X-ray Data Collection and Refinement: Data for the monohydrate form were also collected on a
Bruker APEXII area-detector diffractometer at 296(2) K.[2] The structure was solved and
refined to a final R-factor of 0.040.[2] Water hydrogen atoms were located in difference Fourier
maps and refined with distance restraints.[2]
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Crystallographic Data and Supramolecular Interactions

The asymmetric unit of the monohydrate contains two molecules of the acid and two water
molecules.[2] The water molecules act as bridges, disrupting the direct acid-acid dimerization
seen in the anhydrous form.

Table 3: Crystal Data and Structure Refinement for 2-Hydroxy-3-methoxybenzoic Acid

Monohydrate[2]

Parameter Value
Chemical Formula CsHs04-H20
Formula Weight 186.16 g/mol
Crystal System Monoclinic
Space Group P2i/c

a (A 17.9642 (4)
b (A) 14.5225 (3)
c (R) 6.8864 (2)

B () 91.770 (1)
Volume (A3) 1795.70 (8)
Z (molecules/unit cell) 8
Temperature (K) 296 (2)
R-factor [F2 > 20(F2)] 0.040
wR(F?) (all data) 0.110

Table 4: Key Supramolecular Interactions in the Monohydrate Crystal[2]
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Interaction Type Description Distance (A)

) Water molecules connect two
Hydrogen Bonding ) )
acid molecules (R4#(12) ring)

_ Rings assemble into helical
Hydrogen Bonding ) ) .
chains via Re®(18) rings

] Offset stacking between
Ti—Tt Stacking ] ) ) ) 3.6432 (8)
neighboring helical chains

The supramolecular structure is built from a fundamental motif where two acid molecules are
connected by two water molecules, forming an R4#(12) ring.[2] These rings are further linked by
additional O-H---O hydrogen bonds, creating infinite helical chains that propagate along the b-
axis.[2] These chains are, in turn, assembled into a stable 3D network via offset —1t stacking
interactions between the aromatic rings of adjacent chains.[2]

Visualized Experimental Workflow

The general process for determining a crystal structure via single-crystal X-ray diffraction is
outlined in the workflow diagram below. This process is fundamental to the analysis of both the
anhydrous and monohydrate forms discussed.
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Experimental workflow for single-crystal X-ray diffraction analysis.
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Conclusion

The solid-state structure of 2-Hydroxy-3-methoxybenzoic acid is highly sensitive to the
crystallization environment. The anhydrous form, crystallized from methanol, exhibits a classic
supramolecular synthon for carboxylic acids: a hydrogen-bonded dimer, which further
assembles via 11—t stacking. In contrast, crystallization from water yields a monohydrate where
water molecules interrupt this dimerization, acting as hydrogen-bond bridges to form a complex
helical chain network. Understanding such solvent-induced polymorphism is critical in drug
development and materials science, as different crystalline forms of a compound can exhibit
markedly different physical properties, including solubility, stability, and bioavailability.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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